molecular formula C16H14N2O2 B2712819 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303149-17-9

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2712819
CAS No.: 303149-17-9
M. Wt: 266.3
InChI Key: AXAQCZUETWYHAU-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oximes are a class of organic compounds that include a C=N-OH functional group . They are often used in organic chemistry as protective groups or as reagents. Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime” would likely include the characteristic structures of both oximes and indoles. Oximes have a C=N-OH functional group, while indoles have a two-ring structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, oximes are known to undergo a variety of chemical reactions. For instance, they can be reduced to amines, or dehydrated to form nitriles . Indoles, on the other hand, are known to undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Derivatization

Research on indole derivatives like 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime emphasizes innovative synthesis methods and their potential in creating pharmacologically active compounds. Indole synthesis, which includes the preparation of various indole alkaloids, has been a focal point for organic chemists, inspiring the development of numerous methodologies (Taber & Tirunahari, 2011). Recent advancements highlight the synthesis of isatin (1H-indole-2,3-dione) derivatives, demonstrating their wide range of biological activities, including anticonvulsant properties, which could potentially extend to compounds like this compound (Mathur & Nain, 2014).

Environmental Implications

Indole derivatives also have significant environmental implications, particularly in the context of water pollution and treatment. Studies have investigated the occurrence and fate of various organic compounds, including indole derivatives, in aquatic environments. These substances, due to their persistent nature, present challenges in water treatment and environmental conservation efforts (Haman et al., 2015).

Biological Activities

The biological activities of indole derivatives, including potential therapeutic applications, have been extensively studied. These compounds exhibit a range of activities, such as antimicrobial, anticancer, and antiviral effects. The synthesis and bioactivity of isatin and its analogs are particularly notable, underscoring the therapeutic significance of indole derivatives in developing new pharmacological agents (Sadeghian & Bayat, 2022).

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVRQQUGMJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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